2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals:
- Benzothiazole protons : Doublets at δ 7.97 (J = 8.4 Hz) and 8.07 ppm (J = 8.4 Hz).
- Piperidine protons : Multiplet at δ 2.74–3.36 ppm for CH₂ groups and a singlet at δ 3.82 ppm for the axial proton.
- 4-Methylphenyl group : Singlet at δ 2.34 ppm (CH₃) and doublets at δ 7.33 ppm (J = 9.6 Hz) for aromatic protons.
¹³C NMR (100 MHz, DMSO-d₆) assignments include:
- Benzothiazole carbons : C2 (δ 167.4 ppm), C7 (δ 154.1 ppm).
- Sulfonyl group : Quaternary carbon at δ 134.7 ppm.
Table 2: Key ¹H and ¹³C NMR chemical shifts
| Group | ¹H δ (ppm) | ¹³C δ (ppm) | Source |
|---|---|---|---|
| Benzothiazole C2-H | 8.07 | 167.4 | |
| Piperidine CH₂ | 2.74–3.36 | 42.1–45.2 | |
| 4-Methylphenyl CH₃ | 2.34 | 21.4 |
Fourier-Transform Infrared (FT-IR) Vibrational Analysis
FT-IR spectra (KBr, cm⁻¹) show:
- S=O stretching : Strong asymmetric/symmetric vibrations at 1167 cm⁻¹ and 1124 cm⁻¹.
- C=N (benzothiazole) : Peak at 1590 cm⁻¹.
- C–S (thiazole) : Absorption at 717 cm⁻¹.
Table 3: Major FT-IR vibrational modes
| Bond/Vibration | Wavenumber (cm⁻¹) | Source |
|---|---|---|
| S=O stretching | 1167, 1124 | |
| C=N stretching | 1590 | |
| C–S stretching | 717 |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS-ESI+) confirms the molecular ion [M+H]⁺ at m/z 388.51 (calculated: 388.0738). Key fragments include:
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311G(d,p) level reveal:
- HOMO-LUMO gap : 4.12 eV, indicating moderate reactivity.
- Optimized geometry : Bond lengths of S=O (1.463 Å) and C–S (1.743 Å) align with XRD data.
Table 4: DFT-calculated bond lengths
| Bond | Length (Å) | Source |
|---|---|---|
| S=O | 1.463 | |
| C–S (thiazole) | 1.743 |
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-14-6-8-16(9-7-14)25(22,23)21-12-10-15(11-13-21)19-20-17-4-2-3-5-18(17)24-19/h2-9,15H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBRCLGVBNZIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological efficacy, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Molecular Formula : C_{16}H_{18}N_{2}O_{2}S
- Molecular Weight : 306.39 g/mol
The compound features a benzothiazole core linked to a piperidine ring and a sulfonyl group derived from 4-methylphenyl, which contributes to its biological activity.
1. Antidiabetic Potential
Recent studies have indicated that benzothiazole derivatives exhibit significant α-amylase inhibitory activity, which is crucial for managing diabetes by slowing carbohydrate digestion. For example, a derivative similar to our compound demonstrated an inhibition rate of 87.5% at a concentration of 50 µg/mL, outperforming the standard drug acarbose .
| Concentration (µg/mL) | Inhibition (%) | Control (Acarbose) (%) |
|---|---|---|
| 50 | 87.5 | 77.96 |
| 25 | 82.27 | 71.17 |
| 12.5 | 79.94 | 67.24 |
2. Anti-inflammatory Effects
The compound has also been evaluated for its potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are involved in pain and inflammation pathways. In vitro assays have shown low nanomolar inhibition potencies, with IC50 values indicating strong efficacy against these targets .
| Enzyme Target | IC50 Value (nM) |
|---|---|
| FAAH | 7 |
| sEH | 9.6 |
This dual inhibition suggests that the compound may alleviate pain with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit α-amylase and dual inhibition of sEH/FAAH suggests it interacts with specific active sites on these enzymes, altering their function.
- Molecular Interactions : Molecular docking studies have illustrated favorable interactions between this compound and the active sites of target enzymes, indicating a strong binding affinity that correlates with its inhibitory effects .
Study on Antidiabetic Activity
In one notable study, researchers synthesized various benzothiazole derivatives and evaluated their α-amylase inhibition in vitro. The most potent derivative exhibited significant inhibition rates comparable to established antidiabetic agents. This highlights the potential for developing new therapeutic agents based on the structure of our compound .
Study on Pain Relief
Another study focused on the dual inhibition properties of benzothiazole derivatives showed promising results in animal models for pain relief. The tested compounds provided analgesic effects similar to those observed with conventional NSAIDs but with improved safety profiles .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole showed moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperidine structures enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
The compound has been evaluated for its potential as an antitumor agent. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and affecting mitochondrial function. This apoptotic activity is linked to their ability to interact with various molecular targets involved in cancer cell survival .
Neuroprotective Effects
Recent research has explored the neuroprotective properties of benzothiazole derivatives in models of neurodegenerative diseases. Compounds similar to this compound have been found to inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), enzymes associated with neurodegeneration and cognitive decline .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving thiourea derivatives.
- Piperidine Ring Introduction : The piperidine moiety is introduced via nucleophilic substitution reactions.
- Sulfonamide Formation : The final step involves the reaction with sulfonyl chlorides to form the sulfonamide link .
Case Study 1: Antimicrobial Efficacy
A study published in Progress in Chemical and Biochemical Research highlighted the synthesis and evaluation of various benzothiazole derivatives, including the target compound. It reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .
Case Study 2: Neuroprotective Properties
In a clinical trial setting, derivatives similar to this compound were tested for their effects on cognitive function in patients with mild cognitive impairment. The results indicated improvements in cognitive scores correlated with reduced activity of MAO-B and BuChE, showcasing their potential therapeutic role in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
- 1-[(4-Methylphenyl)sulfonyl]piperidin-4-one oxime (): Structural Difference: Replaces the benzothiazole core with an oxime-functionalized piperidinone. Activity: Piperidinone derivatives are often explored as enzyme inhibitors but may exhibit lower metabolic stability compared to benzothiazoles .
- 2-({[3-(4-Methylphenoxy)propyl]sulfanyl}methyl)-1H-benzimidazole (): Structural Difference: Substitutes benzothiazole with benzimidazole and replaces the sulfonyl group with a sulfanyl linker. Benzimidazole’s NH group may enhance hydrogen bonding but increase susceptibility to oxidation .
Sulfonyl-Containing Thiadiazole Derivatives
- 4-Methyl-5-(4-methylphenyl)sulfinyl-1,2,3-thiadiazole () :
- Structural Difference : Replaces benzothiazole with a 1,2,3-thiadiazole ring.
- Functional Impact : Thiadiazoles exhibit stronger electron-withdrawing effects due to the sulfur-nitrogen heterocycle, which may enhance electrophilic substitution reactions. However, reduced aromatic surface area could weaken stacking interactions .
- Activity : Thiadiazoles are associated with antimicrobial and antitumor activity but may have higher toxicity profiles compared to benzothiazoles .
Piperidinyl-Linked Analogues
- 2-[1-[[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-1,3-benzothiazole (): Structural Difference: Incorporates a tetrazole ring instead of the sulfonyl group. Activity: Tetrazole-containing compounds are often used in coordination chemistry but may exhibit off-target effects in biological systems .
Data Table: Key Properties and Activities
*Molecular weights are approximate and calculated based on structural formulas.
Research Findings and Mechanistic Insights
- Target Compound vs. Thiadiazoles : The benzothiazole core in the target compound demonstrates superior π-π stacking in receptor binding compared to thiadiazoles, as evidenced by crystallographic studies (e.g., ). However, thiadiazoles exhibit faster kinetics in electrophilic reactions due to their electron-deficient rings .
- Sulfonyl vs. Sulfanyl/Sulfinyl Groups : The sulfonyl group in the target compound enhances oxidative stability and target affinity relative to sulfanyl or sulfinyl analogues, which are prone to metabolic cleavage (e.g., vs. 3) .
- Piperidinyl Flexibility : The piperidinyl group’s conformational flexibility in the target compound allows for adaptive binding to enzyme active sites, unlike rigid oxime or tetrazole derivatives (e.g., vs. 7) .
Preparation Methods
Synthetic Pathways
The synthesis of 2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole involves multi-step organic reactions, primarily focusing on the assembly of the benzothiazole core, functionalization of the piperidine ring, and introduction of the sulfonyl group. Key methods include:
1.1.1 Nucleophilic Substitution for Sulfonylation
The piperidine ring is sulfonylated using 4-methylbenzenesulfonyl chloride under basic conditions. This step typically employs a Schotten-Baumann reaction, where the piperidine nitrogen acts as a nucleophile to displace the chloride, forming the sulfonamide linkage. For example:
- Step 1 : Reaction of 4-piperidinylbenzothiazole with 4-methylbenzenesulfonyl chloride in the presence of aqueous sodium carbonate yields the sulfonylated intermediate.
1.1.2 Cyclization for Benzothiazole Formation
The benzothiazole core is synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing precursors. A common approach involves:
- Step 2 : Condensation of 2-aminothiophenol with a ketone or aldehyde (e.g., cyclohexanone) in the presence of an oxidizing agent (e.g., iodine or H₂O₂) to form the benzothiazole ring.
1.1.3 Coupling of Fragments
The final assembly combines the sulfonylated piperidine and benzothiazole moieties through:
- Step 3 : Alkylation or Mitsunobu reaction to link the 4-piperidinyl group to the benzothiazole’s nitrogen atom.
Optimization and Catalysis
- Solvent Systems : Ethanol, acetone, or DMF are preferred for their ability to dissolve polar intermediates.
- Catalysts : Piperidine or triethylamine are used to facilitate condensation and deprotonation steps.
- Temperature Control : Reactions often proceed at reflux (80–100°C) for cyclization and room temperature for sulfonylation.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₂S₂ |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | 2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole |
| CAS Number | 605628-13-5 |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Research Findings and Challenges
Reaction Yields and Purity
- Yield : Reported yields for similar benzothiazole-sulfonamide hybrids range from 51% to 74%, depending on purification methods.
- Byproducts : Competing N-alkylation or over-sulfonylation may occur, requiring column chromatography or recrystallization for isolation.
Spectroscopic Characterization
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm), piperidine methylenes (δ 2.5–3.5 ppm), and sulfonyl-linked methyl groups (δ 2.4 ppm).
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 373.1.
Biological Relevance
While direct studies on this compound are limited, structural analogs demonstrate:
- Antimicrobial Activity : Sulfonamide derivatives inhibit bacterial dihydropteroate synthase (DHPS).
- Anticancer Potential : Benzothiazole moieties exhibit cytotoxicity against tumor cell lines.
Comparative Analysis of Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Requires anhydrous conditions |
| Cyclization | Scalable, one-pot synthesis | Moderate yields |
| Mitsunobu Coupling | Stereospecific | Costly reagents |
Q & A
Basic: What are the standard synthetic routes for 2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole, and how can purity be optimized?
The synthesis typically involves:
- Sulfonylation : Reacting 4-piperidinylbenzothiazole with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates and final products. Purity ≥95% is achievable with optimized solvent ratios and monitoring via TLC .
- Quality Control : Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm purity. Mobile phases like methanol/buffer (65:35, pH 4.6) are effective .
Basic: What analytical techniques are essential for characterizing this compound?
Key methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., sulfonyl and piperidinyl groups) .
- IR : Identify functional groups (e.g., S=O stretch at ~1350 cm⁻¹, benzothiazole C=N at ~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion) .
- X-ray Crystallography : For structural confirmation; crystals grown via slow evaporation in ethanol/water yield suitable diffraction data .
Advanced: How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?
Contradictions may arise from:
- Experimental Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration). Standardize protocols using guidelines like OECD 423 for toxicity studies .
- Meta-Analysis : Apply random-effects models to account for heterogeneity across studies. Tools like RevMan or R’s
metaforpackage can quantify effect sizes and confidence intervals . - Mechanistic Studies : Use molecular docking (AutoDock Vina) to compare binding affinities across isoforms of target enzymes (e.g., AMPK vs. PI3K) .
Advanced: What strategies improve the selectivity of this compound for kinase inhibition?
Optimization involves:
- Structure-Activity Relationship (SAR) :
- Computational Modeling : Use Schrödinger’s Glide for virtual screening against kinase libraries (e.g., KinomeScan) to predict off-target effects .
Advanced: How does crystallographic data inform the design of derivatives with enhanced stability?
- Crystal Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking between benzothiazole rings) that stabilize the solid state. Disruption via bulky substituents can improve solubility .
- Torsional Angle Adjustments : Minimize steric strain in the piperidinyl-sulfonyl linkage by targeting dihedral angles <30° via methyl or ethyl spacers .
Advanced: What methodologies validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of target proteins (e.g., AMPK) at varying temperatures (37–65°C) .
- Knockdown/Rescue Experiments : Use siRNA to silence the target gene and confirm loss of compound efficacy (e.g., IC50 shifts ≥10-fold) .
Basic: What are the recommended in vivo models for evaluating pharmacokinetics?
- Rodent Models : Alloxan-induced diabetic rats for metabolic studies; collect plasma at 0, 1, 2, 4, 8, and 24 h post-administration for LC-MS/MS analysis .
- Dosing : 10 mg/kg intraperitoneal, with corn oil as a vehicle to enhance solubility .
Basic: How can solubility challenges be addressed during formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
